molecular formula C14H11F2N B7895032 5-(2,3-Difluorophenyl)indoline

5-(2,3-Difluorophenyl)indoline

Cat. No.: B7895032
M. Wt: 231.24 g/mol
InChI Key: KTMAMRGBUREKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Difluorophenyl)indoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluorophenyl group in the structure of this compound enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)indoline typically involves the reaction of 2,3-difluoroaniline with an appropriate indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The reaction conditions often include the use of methanesulfonic acid (MsOH) as a catalyst and methanol (MeOH) as the solvent, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the indoline ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.

Scientific Research Applications

5-(2,3-Difluorophenyl)indoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of indoline, known for its wide range of biological activities.

    5-Fluoroindole: A fluorinated derivative of indole with enhanced chemical properties.

    2,3-Difluoroaniline: A precursor used in the synthesis of 5-(2,3-Difluorophenyl)indoline.

Uniqueness

This compound is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,3-difluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N/c15-12-3-1-2-11(14(12)16)9-4-5-13-10(8-9)6-7-17-13/h1-5,8,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMAMRGBUREKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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